molecular formula C10H11FO3 B8291974 Methyl 3-(3-fluoro-5-hydroxyphenyl)propanoate

Methyl 3-(3-fluoro-5-hydroxyphenyl)propanoate

Cat. No. B8291974
M. Wt: 198.19 g/mol
InChI Key: IRPZWTNVVQNOLD-UHFFFAOYSA-N
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Patent
US09181186B2

Procedure details

To a solution of methyl 3-(3-(benzyloxy)-5-fluorophenyl)acrylate (2.60 g) in methanol (15 mL) was added 10% palladium-activated carbon (2.20 g), and the mixture was stirred for 1 hr under a hydrogen atmosphere. The reaction mixture was filtered, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (710 mg) as a white solid.
Name
methyl 3-(3-(benzyloxy)-5-fluorophenyl)acrylate
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:10]=[C:11]([CH:16]=[CH:17][C:18]([O:20][CH3:21])=[O:19])[CH:12]=[C:13]([F:15])[CH:14]=1)C1C=CC=CC=1>CO.[Pd]>[F:15][C:13]1[CH:12]=[C:11]([CH2:16][CH2:17][C:18]([O:20][CH3:21])=[O:19])[CH:10]=[C:9]([OH:8])[CH:14]=1

Inputs

Step One
Name
methyl 3-(3-(benzyloxy)-5-fluorophenyl)acrylate
Quantity
2.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=C(C1)F)C=CC(=O)OC
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Name
Quantity
2.2 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hr under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C=C(C=C(C1)O)CCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 710 mg
YIELD: CALCULATEDPERCENTYIELD 39.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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